molecular formula C7H17NO2 B1316434 N-(Dimethoxymethyl)-N-ethylethanamine CAS No. 4432-76-2

N-(Dimethoxymethyl)-N-ethylethanamine

Cat. No. B1316434
CAS RN: 4432-76-2
M. Wt: 147.22 g/mol
InChI Key: QDKJWXBGYXJIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03949022

Procedure details

790 G (7.8moles) of N,N-diethylformamide were treated with 985 g of dimethyl sulfate while stirring, in the course of which the temperature of the mixture rose to 40°C. After stirring overnight, the reaction mixture was allowed to run into 7.8 mols of sodium methylate in methanol (total volume approximately 2.3 liters) at 0° to 5°C, while stirring, and the batch was again stirred overnight. Thereafer the methanol was first distilled from the crystal paste, following which the desired product was distilled off at 10 mm Hg up to a bath temperature of 17°C and was fractionated through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (with foaming) and refractive index nD24 = 1.4074 were obtained.
Quantity
7.8 mol
Type
reactant
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step One
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH:4]=[O:5])[CH3:2].S(OC)([O:11][CH3:12])(=O)=O.[CH3:15][O-].[Na+]>CO>[CH3:15][O:5][CH:4]([O:11][CH3:12])[N:3]([CH2:6][CH3:7])[CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
7.8 mol
Type
reactant
Smiles
C(C)N(C=O)CC
Name
Quantity
985 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
7.8 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring, in the course of which the temperature of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40°C
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
while stirring
DISTILLATION
Type
DISTILLATION
Details
Thereafer the methanol was first distilled from the crystal paste
DISTILLATION
Type
DISTILLATION
Details
was distilled off at 10 mm Hg up to a bath temperature of 17°C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(N(CC)CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 862 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.